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molecular formula C12H18N2O2 B8338773 Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Cat. No. B8338773
M. Wt: 222.28 g/mol
InChI Key: VOTDMFOCDAANMY-UHFFFAOYSA-N
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Patent
US05260314

Procedure details

A solution of ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate (41 g, 0.19 mol) in abs. ethanol (500 ml) was treated with 10% palladium on carbon (5 g) and hydrogen in a Parr shaker at 30 psi for 5 h. Filtration and evaporation gave the title compound in 36 g yield.
Name
ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:16][CH:5]([C:6](=[C:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[H][H]>[Pd].C(O)C>[N:1]12[CH2:16][CH:5]([CH:6]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2

Inputs

Step One
Name
ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Smiles
N12CCCC(C(C1)=C(C(=O)OCC)C#N)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
N12CCCC(C(C1)C(C(=O)OCC)C#N)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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